molecular formula C21H25ClN4O B2721645 4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 902048-99-1

4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No.: B2721645
CAS No.: 902048-99-1
M. Wt: 384.91
InChI Key: VDQJOYKFAULKIR-UHFFFAOYSA-N
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Description

4-[5-tert-Butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a pyrazolo[1,5-a]pyrimidine derivative featuring a morpholine group at position 7, a tert-butyl substituent at position 5, a 2-chlorophenyl group at position 3, and a methyl group at position 2 (Figure 1). This compound is synthesized via a multi-step route starting with 5-amino-3-methylpyrazole, which undergoes cyclization with diethyl malonate to form the pyrazolo[1,5-a]pyrimidine core. Subsequent chlorination with phosphorus oxychloride introduces reactive chlorine atoms at positions 5 and 7, enabling nucleophilic substitution with morpholine at position 7 in high yield (94%) under mild conditions (room temperature, potassium carbonate) . The tert-butyl and 2-chlorophenyl groups are introduced via coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to fine-tune steric and electronic properties for target applications .

Properties

IUPAC Name

4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O/c1-14-19(15-7-5-6-8-16(15)22)20-23-17(21(2,3)4)13-18(26(20)24-14)25-9-11-27-12-10-25/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQJOYKFAULKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step organic reactions. The starting materials often include tert-butyl derivatives, chlorophenyl compounds, and pyrazolo[1,5-a]pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring pyrazolo[1,5-a]pyrimidine cores exhibit promising anticancer properties. The structural attributes of 4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine may contribute to:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.
  • Targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has shown moderate anti-inflammatory activity. Its ability to modulate inflammatory pathways could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

The presence of the morpholine moiety suggests potential interactions with various enzymes:

  • Acetylcholinesterase Inhibition : Potential implications for treating neurodegenerative diseases.
  • Urease Inhibition : May have applications in treating infections caused by urease-producing bacteria.
Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionTargets acetylcholinesterase and urease

Material Science Applications

The unique chemical structure of This compound also opens avenues for applications in material science:

  • Polymer Chemistry : Potential as a monomer or additive to enhance the properties of polymers.
  • Nanotechnology : Possible use in the development of nanomaterials with specific functional properties due to its reactive groups.

Case Study 1: Anticancer Research

In a study published by the Chemical Society of Ethiopia, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for anticancer activity. The results indicated that modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications to This compound could yield potent anticancer agents .

Case Study 2: Enzyme Inhibition Studies

Research conducted on enzyme inhibitors highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting urease activity. This study demonstrated that structurally similar compounds could effectively reduce urease activity in vitro, indicating a promising pathway for developing treatments for infections associated with urease-producing bacteria .

Mechanism of Action

The mechanism of action of 4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis, and bioactivity.

Structural Analogues and Substituent Effects

Key Substituent Positions :

  • Position 7 : Morpholine is a common substituent due to its polarity and hydrogen-bonding capacity.
  • Position 3 : Aryl groups (e.g., 2-chlorophenyl) influence π-π stacking and hydrophobic interactions.
Compound Name R5 R3 R7 Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-[5-tert-Butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine tert-butyl 2-chlorophenyl morpholine 424.91 Intermediate for kinase inhibitors
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine methyl phenyl morpholine 308.40 MMP-14 inhibition; lower steric bulk
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine methyl, methyl phenyl morpholine 308.40 Improved solubility (0.2 µg/mL)
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl cyclopentylamine 409.90 Potential CNS activity
tert-Butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate tert-butyl (Boc) 2-chlorophenyl, phenyl piperidine 533.15 Anticancer scaffold
Physicochemical Properties
  • Solubility : The 5,6-dimethyl analogue (CAS 879470-55-0) exhibits a water solubility of 0.2 µg/mL, while the tert-butyl-substituted target compound likely has lower solubility due to increased hydrophobicity .
  • Thermal Stability : Morpholine derivatives generally show higher melting points (>150°C) compared to piperidine or amine-substituted analogues, as seen in intermediates from .

Biological Activity

The compound 4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30ClN5OC_{23}H_{30}ClN_5O, with a molecular weight of approximately 427.98 g/mol. The structure includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazolo[1,5-a]pyrimidine structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in various cancer models.
  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed promising results against human cancer cell lines, exhibiting IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : The compound exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded between 32 to 128 µg/mL .
  • Mechanism : It is suggested that the presence of the chlorophenyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells and disrupting their metabolic processes.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Inhibition was quantified with an IC50 value of 50 µM .
  • Urease Inhibition : Another study highlighted its potential as a urease inhibitor, which can be beneficial in treating infections caused by Helicobacter pylori .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC ValuesReferences
AnticancerCytotoxicityLow micromolar range
AntibacterialModerate to strong32 - 128 µg/mL
AChE InhibitionSignificant50 µM
Urease InhibitionEffectiveNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives such as this compound?

  • Answer: Synthesis typically involves condensation reactions between aminopyrazoles and ketones/enones under acidic conditions. For example, reacting 5-methyl-3-aminopyrazole with trifluoromethylated enones in acetic acid under reflux yields the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution with morpholine is achieved via nucleophilic aromatic substitution. Purification often includes recrystallization from solvents like hexane or ethanol, with yields ranging from 67% to 79% depending on substituent reactivity .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Answer: Structural confirmation relies on 1H/13C NMR for substituent integration, IR spectroscopy for functional groups (e.g., C-F stretches at ~1100 cm⁻¹), and mass spectrometry for molecular weight validation. Single-crystal X-ray diffraction is critical for determining bond lengths, dihedral angles (e.g., pyrazolo-pyrimidine ring planarity with <0.015 Å deviation), and substituent orientation .

Q. What are the key considerations in designing purification protocols for this compound?

  • Answer: Solvent selection (e.g., ethanol or hexane for recrystallization), column chromatography for polar byproducts, and drying agents like magnesium sulfate to remove residual acetic acid. For example, chloroform extraction followed by recrystallization achieves >95% purity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

  • Answer: Regioselectivity is influenced by solvent polarity (e.g., toluene with tosylic acid) and electron-withdrawing substituents. Brominated aminopyrazoles in acidic media favor substitution at the 7-position, while bulky groups like tert-butyl direct reactions away from sterically hindered sites. Temperature optimization (e.g., reflux vs. room temperature) further refines product distribution .

Q. How do structural modifications (e.g., tert-butyl, morpholine) influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Answer: The tert-butyl group enhances metabolic stability via steric hindrance, while the morpholine moiety improves solubility and bioavailability. Chlorophenyl substituents at the 3-position increase target affinity (e.g., kinase inhibition), as observed in analogs with IC50 values <100 nM. Planarity of the core scaffold is critical for binding to purine-dependent enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer: Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources) or impurities. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) and rigorous purity analysis (HPLC ≥99%) are essential. Comparative crystallography clarifies structure-activity relationships, such as dihedral angle impacts on binding .

Methodological Tables

Parameter Typical Protocol Reference
Synthesis Yield 67–79% via reflux in acetic acid, followed by recrystallization
Crystallographic Data Orthorhombic Pbca system; a = 9.536 Å, b = 15.941 Å, c = 24.853 Å; Z = 8
Biological Assay IC50 determination using kinase inhibition assays (nM range)
Purification Purity >95% via chloroform extraction and ethanol recrystallization

Key Notes

  • Structural Insights: Planarity of the pyrazolo-pyrimidine ring and dihedral angles (<15°) between substituents are critical for activity .
  • Advanced Optimization: Use computational modeling (e.g., DFT) to predict regioselectivity and guide synthetic routes .

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